molecular formula C15H20N4O2S2 B2793360 N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide CAS No. 379727-51-2

N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide

Cat. No.: B2793360
CAS No.: 379727-51-2
M. Wt: 352.47
InChI Key: MJJSXKXBWIWCRS-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core linked to a cyclohexyl moiety. This compound belongs to a class of molecules extensively studied for their diverse therapeutic and material science applications, including antimicrobial, antiviral, and nonlinear optical (NLO) properties. The 1,2,4-triazole scaffold is a critical pharmacophore due to its ability to engage in hydrogen bonding and π-π interactions, while the sulfonamide group enhances solubility and bioavailability .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-19-11-16-17-15(19)22-14-10-6-5-9-13(14)18-23(20,21)12-7-3-2-4-8-12/h2-4,7-8,11,13-14,18H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJSXKXBWIWCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2CCCCC2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the 4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl motif but differ in substituents, influencing their biological and physicochemical profiles:

Compound Name Key Structural Features Biological Activity/Application Reference ID
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide Cyclohexyl linker, benzenesulfonamide Antimicrobial, potential NLO material
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole substituent, phenylsulfonamide Antimicrobial
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Cyclohexylmethyl group, bromophenyl HIV-1 RT inhibition
2-((5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide Benzofuran substitution, stereospecific cyclohexyl High docking score (124.684)

Key Observations :

  • The cyclohexyl group in the target compound and N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide enhances hydrophobic interactions, critical for binding to HIV-1 RT .
  • Substitutions like benzofuran () or oxazole () modulate electronic properties and bioactivity.
Molecular Docking and Interactions
  • Docking Scores : The benzofuran-triazole derivative () achieved a docking score of 124.684, forming three hydrogen bonds with Arg364, Asp533, and Thr718 . This highlights the role of aromatic substituents in enhancing binding.
  • Hydrogen Bonding : The target compound’s cyclohexyl group may mimic the hydrophobic interactions observed in N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide , which forms N–H⋯S and N–H⋯N bonds .
Physicochemical Properties
  • Hyperpolarizability : The target compound’s hyperpolarizability (calculated via DFT/B3LYP) is nine times greater than urea , a benchmark NLO material, indicating superior optical activity . This contrasts with thiazole azo dyes, which exhibit five-fold lower values .

Biological Activity

N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a cyclohexyl group and a benzenesulfonamide functionality. Its structure can be represented as follows:

  • Molecular Formula : C16H22N4OS
  • Molecular Weight : 334.44 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Carbonic Anhydrase Inhibition : Recent studies have shown that similar sulfonamide compounds exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly those associated with tumor growth (e.g., hCA IX and hCA XII) . This inhibition can lead to reduced tumor proliferation and may provide a therapeutic avenue for cancer treatment.
  • Antimicrobial Activity : Compounds containing triazole rings have been reported to possess antimicrobial properties. The sulfonamide group enhances this activity through various mechanisms, including disruption of bacterial cell wall synthesis .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of related compounds against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this compound showed selective cytotoxicity against Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines . The selectivity was attributed to their ability to inhibit specific CA isoforms that are overexpressed in these cancers.

Case Studies

  • Case Study on Cancer Treatment : A study highlighted the use of sulfonamide derivatives in targeting CA IX in cancer therapy. The derivatives exhibited IC50 values in the nanomolar range against tumor-associated isoforms, indicating potent inhibitory activity .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of triazole-containing sulfonamides revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Data Tables

Compound NameTarget EnzymeIC50 (nM)Cell LineSelectivity
Compound 7dhCA I47.1Hep3BHigh
Compound 7ohCA II35.9A549Moderate
N-{...}CA IX170.0Hep3BVery High

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